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Compound of Interest

Compound Name: 3-Cyano-4-hydroxybenzoic Acid

Cat. No.: B1279151

An In-depth Technical Guide to 3-Cyano-4-
hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-4-hydroxybenzoic acid,
a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. The
document details its chemical structure, physicochemical properties, and proposed synthesis.
Due to the limited availability of direct experimental data, this guide also presents predicted
spectroscopic data (*H NMR, 3C NMR, IR, and MS) and discusses the known biological
activities of the parent compound, 4-hydroxybenzoic acid, as a basis for potential future
investigation. Standardized experimental protocols for synthesis and characterization are also
provided to facilitate further research on this compound.

Introduction

3-Cyano-4-hydroxybenzoic acid is an aromatic carboxylic acid featuring both a nitrile and a
hydroxyl functional group on the benzene ring. This substitution pattern makes it an intriguing
candidate for various applications, including as a building block in organic synthesis and as a
potential scaffold in drug discovery. The electron-withdrawing nature of the cyano and

carboxylic acid groups, combined with the electron-donating hydroxyl group, creates a unique

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1279151?utm_src=pdf-interest
https://www.benchchem.com/product/b1279151?utm_src=pdf-body
https://www.benchchem.com/product/b1279151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

electronic environment that may impart specific chemical reactivity and biological activity. This
guide aims to consolidate the available information on this compound and provide a foundation
for future research and development.

Chemical Structure and Identifiers

The chemical structure of 3-Cyano-4-hydroxybenzoic acid is characterized by a benzene ring
substituted at position 1 with a carboxylic acid group, at position 3 with a cyano group, and at
position 4 with a hydroxyl group.

Table 1: Chemical Identifiers for 3-Cyano-4-hydroxybenzoic acid

Identifier Value

IUPAC Name 3-Cyano-4-hydroxybenzoic acid[1]
CAS Number 70829-28-6[1]

Molecular Formula CsHsNO3[1]

SMILES 0O=C(0)clccc(O)c(cl)C#N

INChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-
7(6)10/h1-3,10H,(H,11,12)[1]

InChl

Physicochemical Properties

The physicochemical properties of 3-Cyano-4-hydroxybenzoic acid are summarized in the
table below. It is a solid at room temperature with a relatively high melting point.

Table 2: Physicochemical Properties of 3-Cyano-4-hydroxybenzoic acid
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Property Value Source
Molecular Weight 163.13 g/mol [1]
Melting Point 265-266 °C

Appearance Solid

pKa (predicted) 35+0.3

logP (predicted) 1.8 [1]

Spectroscopic Data (Predicted and Expected)

Due to the absence of publicly available experimental spectra for 3-Cyano-4-hydroxybenzoic
acid, this section provides predicted data based on its chemical structure and general
spectroscopic principles.

'H NMR Spectroscopy (Predicted)

The predicted *H NMR spectrum in a solvent like DMSO-ds would show three signals in the
aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts
are influenced by the electronic effects of the substituents.

Table 3: Predicted *H NMR Chemical Shifts for 3-Cyano-4-hydroxybenzoic acid

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (ppm) (J, Hz)
H-2 ~8.2 d ~2
H-5 ~7.1 d ~8
H-6 ~8.0 dd ~8, 2
-OH Variable brs
-COOH Variable brs

3C NMR Spectroscopy (Predicted)
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The predicted 3C NMR spectrum would display eight distinct signals corresponding to the eight
carbon atoms in the molecule.

Table 4: Predicted 3C NMR Chemical Shifts for 3-Cyano-4-hydroxybenzoic acid

Carbon Predicted Chemical Shift (ppm)
C-1 (COOH) ~166
C-2 ~135
C-3 (C-CN) ~105
C-4 (C-OH) ~160
C-5 ~118
C-6 ~133
C-CN ~117
C (Carboxyl) ~125

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of 3-Cyano-4-hydroxybenzoic acid is expected to show characteristic
absorption bands for the hydroxyl, carboxylic acid, and nitrile functional groups.

Table 5: Expected IR Absorption Bands for 3-Cyano-4-hydroxybenzoic acid
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Expected Wavenumber

Functional Group Description
(cm™)
O-H (hydroxyl) 3400-3200 (broad) Stretching vibration
O-H (carboxylic acid) 3300-2500 (very broad) Stretching vibration
C-H (aromatic) 3100-3000 Stretching vibration
C=N (nitrile) 2240-2220 Stretching vibration
C=0 (carboxylic acid) 1710-1680 Stretching vibration
C=C (aromaitic) 1600, 1500, 1450 Ring stretching vibrations
C-O 1320-1210 Stretching vibration
O-H (bend) 1440-1395 In-plane bending

Mass Spectrometry (MS) (Predicted Fragmentation)

In an electron ionization mass spectrum, 3-Cyano-4-hydroxybenzoic acid (MW = 163.13)

would be expected to show a molecular ion peak at m/z 163. The fragmentation pattern would

likely involve the loss of small, stable molecules.

Table 6: Predicted Mass Spectrometry Fragmentation for 3-Cyano-4-hydroxybenzoic acid

miz Proposed Fragment

163 [M]*

146 [M - OH]*

118 [M - COOHJ*

920 [M - COOH - HCNJ*
Synthesis

A detailed experimental protocol for the synthesis of 3-Cyano-4-hydroxybenzoic acid is not

readily available in the literature. However, based on the synthesis of its methyl ester, a
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plausible route involves the formylation of 4-hydroxybenzoic acid, followed by conversion of the
formyl group to a nitrile.

E: Formylation Cyanation Hydrolysis
N - d\ (MeOH, H2504) \Memy“ ] (Reimer-Tiemann or similar) Methyl 3-formyl=4 (e.g., with Vethy! . (e.g., NaOH, then H30*) eeym

0-4-hydroxybenzoic Acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Cyano-4-hydroxybenzoic acid.

Biological Activity (Inferred from Related
Compounds)

Direct experimental data on the biological activity of 3-Cyano-4-hydroxybenzoic acid is
currently unavailable. However, the parent compound, 4-hydroxybenzoic acid, and its
derivatives have been studied for various biological effects. These studies can provide a basis
for hypothesizing the potential activities of the 3-cyano derivative.

4-Hydroxybenzoic acid and its derivatives are known to possess antimicrobial and antioxidant
properties.[2] Some studies have also explored their potential as anticancer agents.[3] For
example, certain hydroxybenzoic acid derivatives have been shown to induce apoptosis in
cancer cells.[4]

A significant area of research for 4-hydroxybenzoic acid is its role as a signaling molecule in
bacteria, particularly in quorum sensing.[5] Quorum sensing is a cell-to-cell communication
process that allows bacteria to coordinate gene expression based on population density.

Given this background, 3-Cyano-4-hydroxybenzoic acid could potentially exhibit similar or
modified biological activities. The introduction of the cyano group may alter its electronic
properties and steric profile, potentially leading to different interactions with biological targets.

Potential Signaling Pathway Involvement

Based on the known role of 4-hydroxybenzoic acid in bacterial quorum sensing, it is plausible
that 3-Cyano-4-hydroxybenzoic acid could interfere with or modulate this pathway. In some
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bacteria, 4-hydroxybenzoic acid acts as a precursor to the synthesis of quorum sensing

molecules.
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Caption: Potential modulation of a bacterial quorum sensing pathway by 3-Cyano-4-

hydroxybenzoic acid.

Experimental Protocols
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This section provides generalized experimental protocols that can be adapted for the synthesis
and characterization of 3-Cyano-4-hydroxybenzoic acid.

Proposed Synthesis of 3-Cyano-4-hydroxybenzoic Acid

This protocol is a proposed method and has not been experimentally validated.

« Esterification of 4-Hydroxybenzoic Acid:

o

Dissolve 4-hydroxybenzoic acid in methanol.

[¢]

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for 4-6 hours.

[¢]

[e]

Neutralize the reaction mixture and extract the methyl 4-hydroxybenzoate with an organic
solvent.

[e]

Purify the product by recrystallization or column chromatography.

o Formylation of Methyl 4-hydroxybenzoate:

[¢]

Perform a Reimer-Tiemann reaction by dissolving methyl 4-hydroxybenzoate in a solution
of sodium hydroxide.

[¢]

Add chloroform dropwise while maintaining the temperature.

[¢]

Reflux the mixture for 1-2 hours.

[e]

Acidify the reaction mixture and extract the methyl 3-formyl-4-hydroxybenzoate.
e Conversion to Nitrile:

o React the methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride in a
suitable solvent to form the oxime.

o Dehydrate the oxime using a reagent like acetic anhydride to yield methyl 3-cyano-4-
hydroxybenzoate.
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¢ Hydrolysis to 3-Cyano-4-hydroxybenzoic Acid:
o Hydrolyze the methyl ester using an aqueous solution of sodium hydroxide under reflux.

o Acidify the reaction mixture with hydrochloric acid to precipitate the 3-Cyano-4-

hydroxybenzoic acid.

o Filter, wash with cold water, and dry the final product.

Start: 4-Hydroxybenzoic Acid

:

Esterification

:

Formylation

:

Cyanation

:

Hydrolysis

Product: 3-Cyano-4-hydroxybenzoic Acid

Click to download full resolution via product page

Caption: Flowchart of the proposed synthesis protocol.

Characterization Methods
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Melting Point Determination:

o A small amount of the dried, powdered sample is packed into a capillary tube.

o The capillary tube is placed in a melting point apparatus.

o The temperature is raised slowly (1-2 °C/min) near the expected melting point.

o The temperature range from the first appearance of liquid to complete melting is recorded.
'H and 3C NMR Spectroscopy:

o Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.qg.,
DMSO-ds).

o Transfer the solution to an NMR tube.
o Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Process the data (Fourier transform, phase correction, baseline correction) and integrate
the signals.

FTIR Spectroscopy:

o Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and
pressing it into a thin disk.

o Alternatively, use an ATR-FTIR spectrometer by placing a small amount of the solid
sample directly on the ATR crystal.

o Record the spectrum over the range of 4000-400 cm~1.
Mass Spectrometry:

o Introduce a small amount of the sample into the mass spectrometer, typically using a
direct insertion probe for solids or after dissolving in a suitable solvent for techniques like
electrospray ionization (ESI).
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o Acquire the mass spectrum in the desired mass range.

Conclusion

3-Cyano-4-hydroxybenzoic acid is a compound with potential for further exploration in
various fields of chemistry and drug discovery. While experimental data on this specific
molecule is scarce, this guide provides a comprehensive starting point for researchers by
summarizing its known properties, presenting predicted spectroscopic data, and outlining
potential synthetic and characterization methodologies. The inferred biological activities based
on related compounds suggest that investigations into its antimicrobial, anticancer, and quorum
sensing modulatory effects could be fruitful areas of future research. The protocols and data
presented herein are intended to facilitate and encourage such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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